Home > Products > Screening Compounds P60754 > Artemether (SM-224)
Artemether (SM-224) -

Artemether (SM-224)

Catalog Number: EVT-10946404
CAS Number:
Molecular Formula: C16H26O5
Molecular Weight: 298.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Artemether, also known as SM-224, is a semi-synthetic derivative of artemisinin, which is derived from the sweet wormwood plant, Artemisia annua. This compound is primarily utilized as an antimalarial agent, particularly effective against acute uncomplicated malaria caused by Plasmodium falciparum. It is often administered in combination with lumefantrine to enhance therapeutic efficacy and combat resistance to other antimalarial drugs . Artemether has been classified under the Anatomical Therapeutic Chemical classification system as an antiparasitic product, specifically under the code P01 for antiprotozoals .

Synthesis Analysis

The synthesis of artemether involves several steps that modify the natural compound artemisinin. The primary method includes:

  1. Extraction of Artemisinin: Artemisinin is extracted from the leaves of Artemisia annua.
  2. Methylation: The lactone functional group in artemisinin is converted into a methyl ether, yielding artemether. This transformation enhances the compound's lipophilicity and stability compared to its parent compound .
Artemisinin+Methylating agentArtemether\text{Artemisinin}+\text{Methylating agent}\rightarrow \text{Artemether}

This process allows for the production of artemether in a laboratory setting, ensuring a more consistent and potent formulation for medical use.

Molecular Structure Analysis

Artemether has the following molecular structure:

  • Chemical Formula: C₁₆H₂₆O₅
  • Molar Mass: 298.379 g·mol⁻¹
  • Melting Point: 86 to 88 °C (187 to 190 °F)

The structural representation includes a complex arrangement of rings and functional groups that contribute to its biological activity. The IUPAC name for artemether is:

(+)(3α,5aβ,6β,8aβ,9α,12β,12aR)decahydro10methoxy3,6,9trimethyl3,12epoxy12Hpyrano(4,3j)1,2benzodioxepin(+)-(3\alpha,5a\beta,6\beta,8a\beta,9\alpha,12\beta,12aR)-decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin

This structure features a peroxide bridge which is critical for its antimalarial activity .

Chemical Reactions Analysis

Artemether undergoes various chemical reactions that are crucial for its antimalarial action:

  1. Formation of Free Radicals: Upon activation within the parasite's environment, artemether generates reactive oxygen species through the cleavage of its peroxide bond.
  2. Interaction with Cellular Components: These free radicals interact with critical biomolecules within Plasmodium species, leading to cellular damage and death of the parasite .

The mechanism by which artemether exerts its effects underscores its role as an effective treatment against malaria.

Mechanism of Action

The mechanism of action of artemether primarily involves:

  1. Activation in Parasite Environment: Once inside the Plasmodium parasite, artemether is activated by iron present in heme groups.
  2. Generation of Cytotoxic Free Radicals: The activated drug produces free radicals that damage proteins and lipids within the parasite.
  3. Inhibition of Protein Synthesis: Additionally, it disrupts membrane transport systems essential for parasite survival and replication .

This multifaceted approach makes artemether highly effective against various strains of malaria, including those resistant to conventional treatments.

Physical and Chemical Properties Analysis

Artemether exhibits several important physical and chemical properties:

  • Solubility: It is relatively lipophilic, allowing it to penetrate cell membranes effectively.
  • Stability: While more stable than artemisinin, it still requires careful storage conditions to maintain efficacy.
  • Reactivity: The peroxide bond is crucial for its reactivity and subsequent antimalarial effects.

These properties influence how artemether is formulated and administered in clinical settings .

Applications

Artemether's primary application is in the treatment of malaria. It is particularly effective against:

  • Acute Uncomplicated Malaria: Especially caused by Plasmodium falciparum.
  • Severe Malaria: Administered via injection when oral administration is not feasible.
  • Combination Therapies: Used alongside lumefantrine to improve treatment outcomes and reduce resistance development.

Additionally, recent studies have explored its potential use in treating other parasitic infections such as schistosomiasis when combined with praziquantel .

Historical Development and Ethnopharmacological Origins of Artemisinin Derivatives

Discovery of Artemisinin in Traditional Chinese Medicine

The antimalarial compound artemisinin (qinghaosu) originates from Artemisia annua L. (sweet wormwood), a plant documented in Chinese medical texts since 168 BCE for treating "intermittent fevers." During the Vietnam War, North Vietnam requested China’s assistance in combating chloroquine-resistant Plasmodium falciparum malaria afflicting soldiers. This prompted the 1967 launch of "Project 523"—a covert national research initiative involving >60 institutes and 500 scientists [2] [9].

Pharmacologist Tu Youyou’s team systematically screened >2,000 traditional herbal remedies. Inspired by Ge Hong’s Handbook of Prescriptions for Emergencies (340 CE), which described qinghao juice extracted via cold pressing for fever management, they redesigned extraction protocols using low-temperature ether solvents. In 1972, this yielded a colorless, crystalline sesquiterpene lactone with a critical endoperoxide bridge (C15H22O5), named artemisinin [2]. Structural elucidation in 1975 confirmed a novel trioxane configuration distinct from quinine-based alkaloids, enabling rapid parasite clearance in animal models [2] [6].

Table 1: Key Milestones in Artemisinin Discovery

YearEventSignificance
168 BCEFirst recorded use of Artemisia annua in Chinese medicineHistorical foundation for fever treatment
1967Launch of Project 523State-backed drug discovery initiative
1972Isolation of artemisininIdentification of the active antimalarial compound
1975Structural determinationConfirmation of unique endoperoxide pharmacophore

Clinical trials in Hainan and Yunnan (1973–1978) demonstrated near-100% efficacy against P. falciparum, but global recognition lagged until 1981, when WHO convened a Beijing conference showcasing artemisinin’s nitrogen-free structure and potency against multidrug-resistant strains [2] [6].

Semi-Synthetic Derivation Pathways to Artemether

Artemisinin’s poor bioavailability and short half-life spurred derivatization. Artemether (SM-224) emerged as a lipid-soluble methyl ether derivative optimized for enhanced absorption and tissue distribution. The synthesis involves:

  • Reduction: Artemisinin undergoes NaBH4 reduction to dihydroartemisinin (DHA), saturating the lactone carbonyl (C10) to a hydroxyl group, which becomes the derivatization site [3] [7].
  • Methylation: DHA reacts with methanol under acid catalysis (e.g., BF3·Et2O), producing α- and β-artemether anomers. The β-anomer predominates (≥70% yield) and exhibits marginally superior antimalarial activity due to stereochemical advantages in parasite binding [3] [7].

Table 2: Properties of Key Artemisinin Derivatives

DerivativeFunctional GroupSolubilityBioavailabilityPrimary Use
ArtemisininLactoneLowModerateOral/rectal formulations
Dihydroartemisinin (DHA)HydroxylModerateHighParent compound for derivatives
ArtemetherMethyl etherLipid-solubleHighOral/intramuscular (ACTs)
ArtesunateHemisuccinateWater-solubleHighIntravenous (severe malaria)

Artemether’s lipophilicity (cLogP 2.84) facilitates blood-brain barrier penetration, making it suitable for cerebral malaria. As a prodrug, it undergoes hepatic CYP3A4 metabolism to active DHA, which generates free radicals upon interaction with intraparasitic heme iron, causing protein alkylation and oxidative damage [3] [7] [9].

Global Adoption in World Health Organization Malaria Eradication Programs

Artemisinin monotherapy risks were recognized early, with recrudescence rates reaching 50% in 3-day regimens. Consequently, the World Health Organization (WHO) advocated artemisinin-based combination therapies (ACTs) in 2001, pairing short-acting artemisinin derivatives with longer-half-life partner drugs to prevent resistance [1] [6]. Artemether’s synergy with lumefantrine (a fluorene derivative) proved pivotal:

  • Artemether rapidly reduces parasite biomass (10,000-fold per cycle), while lumefantrine eliminates residual parasites [1] [6].
  • The fixed-ratio combination artemether-lumefantrine (AL) became WHO’s first-line ACT in 2004, dominating 75% of the African market by 2023 [1] [5].

Table 3: WHO Policy Evolution for Artemether-Based ACTs

YearPolicy/InitiativeImpact
2001First WHO endorsement of ACTsEstablished artemether combinations as gold standard
2004Prequalification of artemether-lumefantrineEnabled bulk procurement for endemic countries
2013Regional Artemisinin-resistance Initiative (RAI)Funded ACT distribution in Mekong region
2022Strategy for Responding to Antimalarial Drug Resistance in AfricaScaled surveillance for artemisinin partial resistance

Global ACT procurement reached 4.5 billion courses (2010–2023), with 68% distributed via public health systems in endemic regions [1]. In 2013, the Global Fund’s RAI initiative committed $228 million to contain artemisinin partial resistance in Southeast Asia. Subsequent detection of PfKelch13 mutations in Africa (Eritrea, Rwanda, Uganda, Tanzania) prompted WHO’s 2022 African resistance strategy, emphasizing:

  • Multiple first-line therapies (MFT): Rotating AL with other ACTs (e.g., artesunate-amodiaquine) to reduce selection pressure [4].
  • Triple ACTs: Adding a third agent (e.g., amodiaquine) to standard AL in resistance hotspots [8].
  • Molecular surveillance: Tracking validated PfKelch13 markers (C580Y, R539T) and candidate markers (P441L) [1].

Despite partial resistance, ACTs remain 90% effective where partner drugs retain efficacy, underpinning their irreplaceable role in malaria elimination [1] [8].

Properties

Product Name

Artemether (SM-224)

IUPAC Name

(1R,4S,5S,8S,9S,10S,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

InChI

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,14-,15+,16+/m0/s1

InChI Key

SXYIRMFQILZOAM-RDAPPBCGSA-N

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]([C@H](O[C@@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.